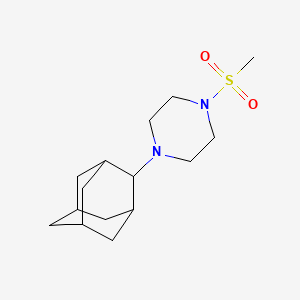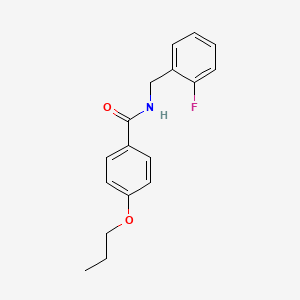
1-(2-adamantyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-adamantyl)-4-(methylsulfonyl)piperazine, also known as A-357, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2001 by a team of researchers at the University of Mississippi and has since been the subject of numerous studies. In
科学的研究の応用
1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been studied for its potential applications in a variety of fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have activity as a dopamine transporter inhibitor, which could make it useful in the treatment of Parkinson's disease and other neurological disorders. Additionally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent.
作用機序
The mechanism of action of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to act as a dopamine transporter inhibitor. This means that it can prevent the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine can lead to a variety of effects, including increased motivation, improved mood, and reduced anxiety.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain and to have antidepressant and anxiolytic effects. Additionally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine for lab experiments is that it has a relatively simple synthesis method and can be produced in reasonable yields. Additionally, it has been shown to have a variety of potential applications in medicinal chemistry and neuroscience. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experiments.
将来の方向性
There are several potential future directions for research on 1-(2-adamantyl)-4-(methylsulfonyl)piperazine. One area of interest is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, 1-(2-adamantyl)-4-(methylsulfonyl)piperazine could be used as a starting point for the development of new drugs with improved efficacy and reduced side effects.
合成法
The synthesis of 1-(2-adamantyl)-4-(methylsulfonyl)piperazine involves a multi-step process that starts with the reaction of adamantane with methanesulfonyl chloride to form 1-(2-adamantyl)methanesulfonamide. This intermediate is then reacted with piperazine to produce 1-(2-adamantyl)-4-(methylsulfonyl)piperazine. The yield of this process is typically around 70%.
特性
IUPAC Name |
1-(2-adamantyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-20(18,19)17-4-2-16(3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBFBNOTDGAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![3-amino-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5790684.png)

![1'-[(cyclopentylamino)carbonothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5790700.png)

![4-[(2-chloro-6-fluorobenzyl)amino]benzenesulfonamide](/img/structure/B5790707.png)
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)


![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
![4-[(2-fluorophenoxy)methyl]-1-phenyl-1H-pyrazole](/img/structure/B5790739.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5790755.png)